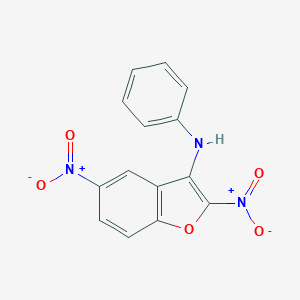![molecular formula C28H30N2O9S B406237 ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B406237.png)
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, anilino, carbonyl, methyl, trimethoxybenzoyl, and thiophenecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:
Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxycarbonyl group: This is typically achieved through esterification reactions using ethyl alcohol and a suitable acid catalyst.
Attachment of the anilino group: This step involves the reaction of aniline derivatives with the intermediate compound, often under reflux conditions.
Incorporation of the trimethoxybenzoyl group: This is usually done through acylation reactions using trimethoxybenzoic acid and a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the anilino and carbonyl groups may interact with active sites of enzymes, inhibiting their function, while the trimethoxybenzoyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 4-{5-({[[4-(ethoxycarbonyl)anilinoacetyl]amino}methyl)-2-furyl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Indole derivatives : These compounds share structural similarities and are often studied for their biological activities.
- Cycloalkanes : While structurally different, they share some reactivity patterns with thiophene derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C28H30N2O9S |
|---|---|
Molecular Weight |
570.6g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H30N2O9S/c1-7-38-27(33)16-9-11-18(12-10-16)29-25(32)23-15(3)21(28(34)39-8-2)26(40-23)30-24(31)17-13-19(35-4)22(37-6)20(14-17)36-5/h9-14H,7-8H2,1-6H3,(H,29,32)(H,30,31) |
InChI Key |
FDBHQFGDKJVGIZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dichloromethyl)-6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406155.png)
![Ethyl 2-amino-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B406156.png)


![3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL](/img/structure/B406160.png)
![8-[(4-chlorobutyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406164.png)

![4-[4-(dimethylamino)benzylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406166.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406167.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406169.png)



![2-((4-bromophenyl){5-hydroxy-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-4-yl}methyl)malononitrile](/img/structure/B406177.png)
